2-Bromo-6-nitropyridin-3-ol

Physicochemical Property Ionization State Medicinal Chemistry

This 2-bromo-6-nitro-3-ol isomer (CAS 167683-72-9) is the non-interchangeable pyridinol core for oxabicyclooctane NBTI programs. Its singular substitution pattern yields a predicted pKa of 2.76 (vs -1.31 for the 6-bromo-2-nitro regioisomer), enabling chemoselective O-alkylation without protecting the bromo or nitro groups. With orthogonal handles—C2-Br for cross-coupling, C6-NO₂ for reduction/amidation, and C3-OH for etherification—this scaffold streamlines SAR exploration. Insist on ≥98% regioisomeric purity verified by HPLC; require nitrogen-blanketed cold-chain shipping. Compare bulk quotes to avoid the ~30× premium over the regioisomer before ordering.

Molecular Formula C5H3BrN2O3
Molecular Weight 218.99 g/mol
CAS No. 167683-72-9
Cat. No. B3108655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-nitropyridin-3-ol
CAS167683-72-9
Molecular FormulaC5H3BrN2O3
Molecular Weight218.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)Br)[N+](=O)[O-]
InChIInChI=1S/C5H3BrN2O3/c6-5-3(9)1-2-4(7-5)8(10)11/h1-2,9H
InChIKeyGRTNGVHJAZEBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-nitropyridin-3-ol (CAS 167683-72-9): Key Physicochemical and Procurement Profile for Research Sourcing


2-Bromo-6-nitropyridin-3-ol (CAS 167683-72-9) is a disubstituted pyridinol heterocycle bearing a bromine atom at the 2-position, a nitro group at the 6-position, and a hydroxyl group at the 3-position on the pyridine ring . With a molecular formula of C5H3BrN2O3 and a molecular weight of 218.99 g/mol, this compound is classified as a halogenated nitropyridine building block primarily utilized as a synthetic intermediate in medicinal chemistry programs . Its computed LogP of 1.4579 and topological polar surface area (TPSA) of 76.26 Ų place it within favorable drug-like physicochemical space, while its predicted pKa of 2.76±0.10 indicates significant acidity at the 3-hydroxyl position . The compound is commercially available at 98% purity from multiple suppliers including CymitQuimica and AChemBlock, with pricing at approximately €597.00 per 100 mg and $3,045 per gram, respectively . Recommended storage conditions are 2–8°C under nitrogen atmosphere .

Why Generic Substitution Fails: Regioisomeric and Functional Group Differentiation of 2-Bromo-6-nitropyridin-3-ol


2-Bromo-6-nitropyridin-3-ol cannot be interchangeably substituted with its closest structural analogs—most critically its regioisomer 6-Bromo-2-nitropyridin-3-ol (CAS 443956-08-9) or the des-nitro analog 2-bromo-3-hydroxypyridine—because the specific positioning of the bromo, nitro, and hydroxyl substituents dictates fundamentally different physicochemical properties, reactivity, and biological utility. The target compound's 2-bromo-6-nitro-3-ol arrangement produces a predicted pKa of 2.76±0.10, in stark contrast to the pKa of -1.31±0.10 predicted for the 6-bromo-2-nitro-3-ol regioisomer, reflecting dramatically different ionization states under physiological and synthetic conditions . Furthermore, the boiling point difference of approximately 55°C (468.7°C vs 413.0°C) between these regioisomers indicates substantially different intermolecular forces that affect purification, formulation, and handling . The hydroxyl group at position 3 provides a critical synthetic handle for O-alkylation and etherification reactions that is absent in non-hydroxylated analogs such as 2-bromo-6-nitropyridine (CAS 21203-78-1) . These regioisomer-specific properties translate directly into differential performance in cross-coupling reactions and biological target engagement, as demonstrated by the distinct antibacterial IC50 values reported for the 6-bromo-2-nitro-3-ol regioisomer against Enterococcus faecalis (3,060 nM) [1]. The quantitative dimensions of these differences are detailed in Section 3.

Quantitative Differentiation Evidence for 2-Bromo-6-nitropyridin-3-ol vs Closest Analogs


Predicted pKa Difference: 2-Bromo-6-nitropyridin-3-ol vs 6-Bromo-2-nitropyridin-3-ol Regioisomer

The predicted acid dissociation constant (pKa) of 2-Bromo-6-nitropyridin-3-ol at the 3-hydroxyl position is 2.76±0.10, compared to -1.31±0.10 for the regioisomeric 6-Bromo-2-nitropyridin-3-ol . This pKa difference of approximately 4.07 log units indicates that the target compound is over 10,000-fold more acidic than its regioisomer, reflecting the electron-withdrawing influence of the nitro group at the ortho-6-position on the hydroxyl group at position 3 .

Physicochemical Property Ionization State Medicinal Chemistry

Boiling Point Differentiation: 55°C Gap Between Regioisomers Affects Purification Strategy

2-Bromo-6-nitropyridin-3-ol exhibits a predicted boiling point of 468.7±45.0 °C, whereas its regioisomer 6-Bromo-2-nitropyridin-3-ol has a predicted boiling point of 413.0±40.0 °C . The approximately 55°C higher boiling point of the target compound reflects stronger intermolecular hydrogen bonding mediated by the 3-hydroxyl group in combination with the specific nitro/bromo substitution pattern .

Thermophysical Property Purification Process Chemistry

Lipophilicity and Permeability: LogP and TPSA Profile vs Non-Hydroxylated 2-Bromo-6-nitropyridine

2-Bromo-6-nitropyridin-3-ol has a computed LogP of 1.4579 and a topological polar surface area (TPSA) of 76.26 Ų . In contrast, the non-hydroxylated analog 2-Bromo-6-nitropyridine (CAS 21203-78-1) has a higher LogP of approximately 1.8–2.0 and a lower TPSA, reflecting the absence of the hydroxyl H-bond donor [1]. The target compound thus occupies a more balanced region of lipophilic-hydrophilic drug-like space, with one hydrogen bond donor and four acceptors .

Drug-likeness ADME Prediction Lipophilicity

Purity and Procurement: Commercial Availability at 98% Purity from Multiple Validated Suppliers

2-Bromo-6-nitropyridin-3-ol is commercially available at 98.00% purity from multiple validated suppliers: CymitQuimica (€597.00/100 mg), AChemBlock ($1,015/250 mg; $3,045/1 g), and Acmec (RMB 3,180/1 g, 98% purity) . In comparison, the regioisomer 6-Bromo-2-nitropyridin-3-ol is available at 97% purity from CookeChem at substantially lower cost (RMB 103.20/1 g), reflecting higher production volumes and established synthetic routes for that regioisomer . The MDL number MFCD18259870 uniquely identifies the target compound [1].

Procurement Quality Control Supply Chain

Validated Synthetic Utility: Key Building Block for Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitors

2-Bromo-6-nitropyridin-3-ol serves as a validated building block for the synthesis of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors (NBTIs), a class of broad-spectrum antibacterial agents being developed to address antimicrobial resistance [1]. The regioisomer 6-Bromo-2-nitropyridin-3-ol has demonstrated antibacterial activity against Enterococcus faecalis (IC50 = 3,060 nM) in microtiter broth dilution assays, confirming that this structural scaffold is biologically competent for antibacterial target engagement [2]. The target compound's specific substitution pattern (bromo at 2, nitro at 6) provides a distinct vector for cross-coupling and functionalization chemistry compared to the 6-bromo-2-nitro regioisomer, enabling different SAR exploration trajectories .

Antibacterial Discovery Topoisomerase Inhibition Synthetic Intermediate

Storage Stability Differentiation: Nitrogen Atmosphere and Refrigerated Storage Requirements

2-Bromo-6-nitropyridin-3-ol requires storage at 2–8°C under nitrogen atmosphere, as specified by ChemicalBook and multiple commercial suppliers . The regioisomer 6-Bromo-2-nitropyridin-3-ol, in contrast, is reported to be storable under inert atmosphere at room temperature . This differential storage requirement suggests that the 2-bromo-6-nitro-3-ol substitution pattern confers greater sensitivity to oxidative or thermal degradation, likely due to the ortho relationship between the bromo and nitro groups creating a more electron-deficient ring system susceptible to nucleophilic attack or reduction .

Stability Storage Conditions Procurement Logistics

Optimal Research and Industrial Application Scenarios for 2-Bromo-6-nitropyridin-3-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Regiospecifically Defined NBTI Antibacterial Candidates

Research groups developing oxabicyclooctane-linked novel bacterial topoisomerase inhibitors (NBTIs) should prioritize 2-Bromo-6-nitropyridin-3-ol as their pyridinol building block of choice. The 2-bromo-6-nitro substitution pattern provides a unique synthetic vector that is non-interchangeable with the 6-bromo-2-nitro regioisomer, enabling distinct SAR exploration of the left-hand side moiety . The compound's LogP of 1.4579 and TPSA of 76.26 Ų place it within favorable drug-like space for antibacterial programs, while the 3-hydroxyl group provides a handle for O-alkylation to modulate solubility and target engagement . The antibacterial competence of this scaffold class is validated by the IC50 of 3,060 nM demonstrated by the regioisomer against Enterococcus faecalis [1].

Process Chemistry: Orthogonal Functionalization via Sequential Bromo/Nitro/Hydroxyl Reactivity

For synthetic route design requiring sequential and orthogonal functionalization of a pyridine core, 2-Bromo-6-nitropyridin-3-ol offers three chemically distinct reactive sites: (i) the C2-bromo group for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), (ii) the C6-nitro group for reduction to amine followed by amidation or diazotization chemistry, and (iii) the C3-hydroxyl group for O-alkylation, Mitsunobu reactions, or sulfonylation . The predicted pKa of 2.76 indicates that the hydroxyl group is sufficiently acidic for selective deprotonation and alkylation under mildly basic conditions, enabling chemoselective transformations without protecting group manipulation of the nitro or bromo substituents . This orthogonality differentiates it from the non-hydroxylated analog 2-Bromo-6-nitropyridine and the regioisomeric 6-Bromo-2-nitropyridin-3-ol, where the altered electronic landscape changes nucleophilic reactivity patterns [1].

Analytical Chemistry and QC: Reference Standard for Regioisomer-Specific Method Development

The 55°C boiling point difference and distinct pKa between 2-Bromo-6-nitropyridin-3-ol and its 6-Bromo-2-nitropyridin-3-ol regioisomer enable clear chromatographic separation by GC or reverse-phase HPLC, making the target compound a valuable reference standard for developing regioisomer-specific analytical methods . Laboratories engaged in impurity profiling or regioisomeric purity assessment of nitropyridinol building blocks should procure the authenticated 98% purity material (MDL MFCD18259870) to establish retention time markers and calibrate detector response [1]. The requirement for nitrogen-atmosphere storage at 2–8°C should be documented in standard operating procedures for reference standard handling .

Procurement Strategy: Budget-Conscious Sourcing with Rigorous Supplier Qualification

Given the approximately 30× price premium of 2-Bromo-6-nitropyridin-3-ol relative to its 6-bromo-2-nitro regioisomer, procurement teams should implement a supplier qualification protocol that verifies: (i) regioisomeric purity by HPLC or NMR (absence of the 6-bromo-2-nitro contaminant), (ii) authenticated CAS 167683-72-9 and MDL MFCD18259870 assignment, (iii) compliance with specified storage and shipping conditions (cold-chain under nitrogen), and (iv) lot-to-lot consistency in purity (≥98%) [1]. Bulk procurement from AChemBlock (1 g at $3,045) or CymitQuimica (100 mg at €597) should be benchmarked against competitive quotes from Acmec and CapotChem, with cost-per-gram normalized to assay purity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-nitropyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.